![molecular formula C17H21N3O5S2 B7702692 N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as MPA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. MPA has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. MPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of MPA involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells, and the inhibition of this enzyme can lead to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. The inhibition of HDACs by MPA can lead to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA are primarily related to its mechanism of action. By inhibiting CAIX and HDACs, MPA can lead to changes in gene expression and pH regulation in cancer cells, ultimately leading to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit CAIX.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPA is its relatively simple synthesis method, which makes it accessible to many researchers. Additionally, MPA has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of MPA is its specificity for CAIX and HDACs, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of MPA. One potential direction is the development of MPA analogs that have improved specificity and potency for CAIX and HDACs. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPA, particularly in the context of its potential therapeutic applications. Finally, the development of new methods for the delivery of MPA to cancer cells may improve its efficacy as a cancer treatment.
Synthesemethoden
The synthesis of MPA involves the reaction of 2-methoxybenzoyl chloride and N-(2-phenylethyl)methanesulfonamide in the presence of a base. The resulting compound is then treated with acetic anhydride to yield MPA. The synthesis of MPA is a relatively straightforward process and can be performed using standard laboratory equipment.
Eigenschaften
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-26(22,23)20(12-11-14-5-3-2-4-6-14)13-17(21)19-15-7-9-16(10-8-15)27(18,24)25/h2-10H,11-13H2,1H3,(H,19,21)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUJMOCHXKOFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

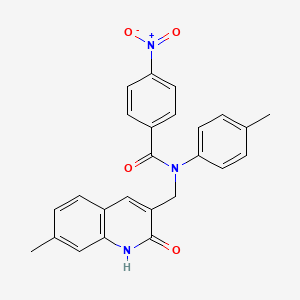
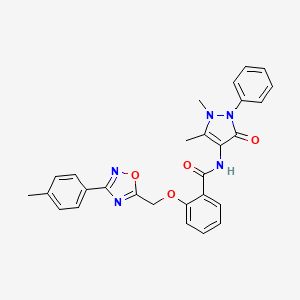
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
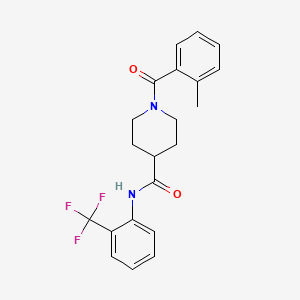
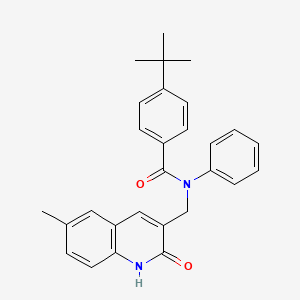
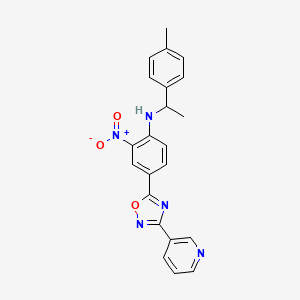
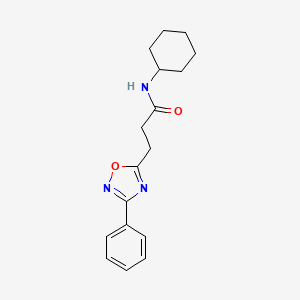
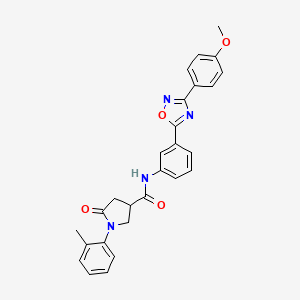
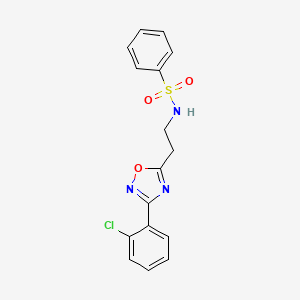

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

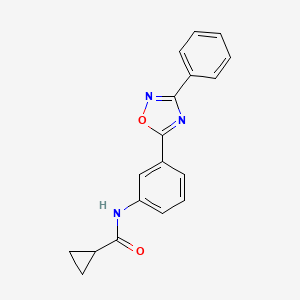
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)